2-Amino-3-propionylthiophene is an organic compound that belongs to the class of thiophenes, which are five-membered aromatic heterocycles containing sulfur. This compound is characterized by the presence of an amino group and a propionyl side chain attached to the thiophene ring. Its molecular formula is C₇H₈N₂S, and it exhibits various chemical properties that make it a subject of interest in synthetic organic chemistry.
The compound can be synthesized through various methods involving different starting materials and reaction conditions. It has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
2-Amino-3-propionylthiophene can be classified as:
The synthesis of 2-Amino-3-propionylthiophene can be achieved through several methodologies:
The molecular structure of 2-Amino-3-propionylthiophene consists of:
2-Amino-3-propionylthiophene can participate in various chemical reactions:
The reactivity of 2-Amino-3-propionylthiophene is influenced by electronic effects from both the amino and propionyl groups, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for compounds like 2-Amino-3-propionylthiophene often involves:
Research indicates that similar compounds exhibit significant biological activities, including antimicrobial and anti-inflammatory effects, suggesting potential therapeutic applications.
2-Amino-3-propionylthiophene has several potential applications:
The medicinal relevance of 2-aminothiophenes traces back to the 1960s with Karl Gewald’s development of the Gewald reaction, a multicomponent synthesis enabling efficient access to polysubstituted 2-aminothiophene scaffolds [1] [3]. This breakthrough facilitated systematic exploration of structure-activity relationships (SAR) and positioned 2-aminothiophenes as privileged structures in drug discovery. Early derivatives focused on anti-inflammatory applications, exemplified by tinoridine (analgesic) and tiaprofenic acid (non-steroidal anti-inflammatory drug, NSAID) [3]. Subsequent decades witnessed strategic diversification of the core scaffold, leading to derivatives with varied pharmacological profiles:
Table 1: Key Milestones in 2-Aminothiophene Drug Development
Era | Representative Drug/Compound | Therapeutic Area | Significance |
---|---|---|---|
1970s-1980s | Tiaprofenic acid, Tinoridine | Anti-inflammatory | Validated 2-aminothiophene scaffold for clinical use; established analgesic/NSAID effects [1] [3]. |
1990s-2000s | T-62 (thenadione) | Neuropathic pain (Phase II) | Demonstrated allosteric modulation of adenosine A1 receptors [1]. |
2000s-2010s | PD 81723 | Renal ischemia-reperfusion injury | Adenosine A1 receptor agonist; highlighted cytoprotective potential [1]. |
2010s-Present | AX20017 (PknG inhibitor) | Antitubercular | Showed targeted kinase inhibition [1] [3]. |
The evolution continued with the incorporation of acyl groups (like propionyl) at the 3-position, enhancing interactions with biological targets through additional hydrogen bonding and hydrophobic contacts [2]. Synthetic methodologies expanded beyond the classical Gewald reaction to include metal-catalyzed couplings (e.g., copper, indium), organocatalytic approaches, and solvent-free mechanochemical synthesis, significantly broadening accessible chemical space [3].
The 2-amino-3-propionylthiophene scaffold exhibits "privileged structure" characteristics due to its intrinsic capacity for diverse target engagement and favorable drug-like properties. Key attributes underpinning its significance include:
Table 2: Impact of Structural Features on Biological Activity (SAR Highlights)
Structural Region | Modification Example | Biological Consequence | Reference |
---|---|---|---|
C-6 Position (Tetrahydrobenzothiophene) | 6-tert-butyl vs. 6-phenyl | 6-Phenyl substitution significantly enhanced anti-biofilm activity against E. coli UTI89 compared to 6-tert-butyl [2]. | [2] |
N-Acylation (2-Amino group) | Free amine vs. Benzamide vs. Nitrobenzamido | Meta-nitrobenzamido substitution (e.g., compound 20) yielded potent anti-biofilm agents (~20 µM) [2]. Ortho/meta/para nitro position on benzamido influenced EGFR binding affinity and redox potential [4]. | [2] [4] |
C-3 Acyl Chain | Acetyl vs. Propionyl vs. Longer alkyl/aryl | Propionyl chain in AX20017 optimized binding to PknG kinase active site [1] [3]. Chain length critically impacts antiviral/antiproliferative SAR [1]. | [1] [3] |
Ring Saturation | Thiophene vs. 4,5,6,7-Tetrahydrobenzo[b]thiophene | Tetrahydrobenzothiophene core (e.g., hits 2, 3) identified as potent inhibitors of pilus-dependent biofilm formation [2]. | [2] |
Despite the promising attributes of 2-amino-3-propionylthiophene, significant research challenges impede its full therapeutic exploitation:
Table 3: Key Research Gaps and Required Methodologies
Research Gap | Impact on Development | Required Methodological Approaches |
---|---|---|
Inadequate Solubility/Bioavailability | Limits in vivo efficacy testing and translation to clinics. | Prodrug design; Physicochemical property prediction models; Salt/cocrystal screening; Permeability assays (Caco-2/PAMPA). |
Target Selectivity Issues | Risk of adverse effects; Difficulty optimizing therapeutic index. | High-throughput kinome/GPCR profiling; Structural biology (X-ray crystallography/Cryo-EM); Covalent inhibitor design guided by structural data. |
Scalable Synthesis Limitations | Hinders lead optimization and preclinical evaluation. | Development of novel catalytic methods (e.g., sustainable metal catalysis); Flow chemistry optimization; Green chemistry principles application. |
Deficient Predictive Computational Models | Reduces efficiency of rational drug design. | High-level DFT/MD simulations specific to scaffold; Machine learning models trained on high-quality experimental data. |
Unclear Mechanisms for Key Bioactivities | Impedes target-based optimization and biomarker identification. | Chemical proteomics (e.g., affinity purification MS); CRISPR-Cas9 screening; Detailed phenotypic profiling. |
Addressing these challenges requires interdisciplinary collaboration, leveraging advances in synthetic chemistry, structural biology, computational modeling, and pharmacology to unlock the full potential of the 2-amino-3-propionylthiophene scaffold in developing novel therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7